molecular formula C14H13Cl B6326074 5-Chloro-9-isopropylidene-1,4-dihydro-1,4-methano-naphthalene CAS No. 942222-17-5

5-Chloro-9-isopropylidene-1,4-dihydro-1,4-methano-naphthalene

Cat. No. B6326074
CAS RN: 942222-17-5
M. Wt: 216.70 g/mol
InChI Key: YATVCKRTKSTTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-9-isopropylidene-1,4-dihydro-1,4-methano-naphthalene (also known as 5-Chloro-1,4-dihydro-1,4-methano-naphthalene) is an organic compound with a unique chemical structure. It is an isomer of 1,4-dihydro-1,4-methano-naphthalene (also known as 1,4-dihydroxy-1,4-methano-naphthalene). 5-Chloro-1,4-dihydro-1,4-methano-naphthalene has been widely studied due to its potential applications in the fields of medicinal chemistry, drug synthesis, and biochemistry.

Scientific Research Applications

5-Chloro-1,4-dihydro-1,4-methano-naphthalene has been studied extensively in the fields of medicinal chemistry, drug synthesis, and biochemistry. It has been used in the synthesis of a number of drugs, such as the anti-inflammatory drug mefenamic acid and the anticonvulsant drug phenobarbital. It has also been used as a starting material in the synthesis of a number of other compounds, such as the anti-cancer drug paclitaxel and the anti-diabetic drug glimepiride. In addition, it has been used to synthesize a variety of other compounds with potential therapeutic applications, such as the anti-anxiety drug buspirone and the anti-depressant drug fluoxetine.

Mechanism of Action

5-Chloro-1,4-dihydro-1,4-methano-naphthalene has been found to act as a substrate for a number of enzymes, including cytochrome P450, cytochrome b5, and aldehyde oxidase. These enzymes are involved in the metabolism of a variety of drugs and other compounds, and the action of 5-Chloro-1,4-dihydro-1,4-methano-naphthalene on these enzymes can affect the metabolism of these drugs and other compounds. In addition, 5-Chloro-1,4-dihydro-1,4-methano-naphthalene has been found to act as a substrate for a number of other enzymes, including glutathione S-transferase and thioredoxin reductase.
Biochemical and Physiological Effects
5-Chloro-1,4-dihydro-1,4-methano-naphthalene has been found to have a number of biochemical and physiological effects. It has been found to act as an antioxidant, which can help to protect cells from damage caused by free radicals. In addition, it has been found to have anti-inflammatory and anti-cancer properties, and it has also been found to have anti-diabetic and anti-hypertensive effects. Furthermore, it has been found to have anti-convulsant and anti-depressant effects, and it has also been found to have anti-anxiety and anti-addictive effects.

Advantages and Limitations for Lab Experiments

The use of 5-Chloro-1,4-dihydro-1,4-methano-naphthalene in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is also relatively inexpensive. In addition, it has a wide range of potential applications in the fields of medicinal chemistry, drug synthesis, and biochemistry. However, there are also some limitations to the use of 5-Chloro-1,4-dihydro-1,4-methano-naphthalene in laboratory experiments. It is not very stable in the presence of light and heat, and it is also not very soluble in water.

Future Directions

The potential applications of 5-Chloro-1,4-dihydro-1,4-methano-naphthalene are numerous, and there are a number of potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of 5-Chloro-1,4-dihydro-1,4-methano-naphthalene, in order to better understand its potential therapeutic applications. Another potential direction is to explore the use of 5-Chloro-1,4-dihydro-1,4-methano-naphthalene in the synthesis of new drugs and other compounds. Finally, further research could be done to explore the potential uses of 5-Chloro-1,4-dihydro-1,4-methano-naphthalene in the fields of nanotechnology and materials science.

properties

IUPAC Name

3-chloro-11-propan-2-ylidenetricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl/c1-8(2)13-10-6-7-11(13)14-9(10)4-3-5-12(14)15/h3-7,10-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATVCKRTKSTTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C2C=CC1C3=C2C=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-bromo-1,3-dichlorobenzene (22.59 g, 0.1 mol) in dry toluene (100 ml) under a nitrogen atmosphere was reacted at −8 to −15° C. with 2M isopropylmagnesium chloride in tetrahydrofuran (50 ml, 0.1 mol) for 1 hour. Subsequent addition of 6,6-dimethylfulvene (13.03 g, assay 97.8%, 0.12 mol) at 0° C. was followed by heating to reflux temperature for 10 hours. Aqueous work up with saturated aqueous ammonium chloride and ethyl acetate extraction followed by washings with brine and water and drying over sodium sulphate gave the crude material which was purified by chromatography on silica gel in hexane to give the desired product (19.03 g, assay 95.2% by g.l.c., 83.6% yield) as a yellow solid. This reaction is also disclosed in WO 2007/068417.
Quantity
22.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.03 g
Type
reactant
Reaction Step Two
Yield
83.6%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.